ZY-444

Description

BenchChem offers high-quality ZY-444 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZY-444 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

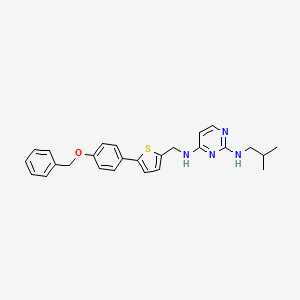

IUPAC Name |

2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4OS/c1-19(2)16-29-26-27-15-14-25(30-26)28-17-23-12-13-24(32-23)21-8-10-22(11-9-21)31-18-20-6-4-3-5-7-20/h3-15,19H,16-18H2,1-2H3,(H2,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSPRUQNDJIWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZY-444 mechanism of action in breast cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Tamoxifen in Breast Cancer Cells

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer for decades.[1][2] Its mechanism of action is multifaceted, primarily revolving around its competitive antagonism of the estrogen receptor, leading to the inhibition of cancer cell growth. However, its activity extends beyond simple receptor blockade to include the induction of apoptosis and cell cycle arrest through various signaling pathways. This guide provides a detailed examination of Tamoxifen's molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Estrogen Receptor Antagonism

Tamoxifen's principal therapeutic effect in breast tissue is its role as an ER antagonist.[3][4] As a prodrug, Tamoxifen is metabolized by cytochrome P450 enzymes (notably CYP2D6) into its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, which have a significantly higher affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself.[5]

The mechanism unfolds through the following steps:

-

Competitive Binding: In ER-positive breast cancer cells, endogenous estrogen (17β-estradiol) promotes proliferation by binding to ERα. Tamoxifen's active metabolites competitively bind to the ligand-binding domain of ERα.[5][6][7]

-

Conformational Change and Dimerization: This binding induces a distinct conformational change in the ERα protein. The receptor-ligand complex then dimerizes.[5][8]

-

Nuclear Translocation and DNA Binding: The dimerized complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[7][8]

-

Transcriptional Repression: Unlike the estradiol-ER complex which recruits coactivators to initiate gene transcription, the Tamoxifen-ER complex recruits corepressor proteins. This action blocks the transcription of estrogen-dependent genes essential for cell proliferation and growth.[7][8][9] This leads to a decrease in the expression of growth-promoting factors such as insulin-like growth factor 1 (IGF-1).[6]

References

- 1. Tamoxifen treatment for breast cancer: concept to gold standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. breastcancer.org [breastcancer.org]

- 4. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Early Research of ZY-444 and Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC), and its effects on cancer metabolism. This document synthesizes preclinical data from in vitro and in vivo studies, detailing the compound's mechanism of action, efficacy in various cancer models, and the experimental protocols used in its initial evaluation.

Introduction to ZY-444 and its Target: Pyruvate Carboxylase

ZY-444 is a small molecule compound identified as a potent and selective inhibitor of pyruvate carboxylase (PC), a key enzyme in cancer metabolism.[1][2][3] PC plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle, a central pathway for energy production and the generation of biosynthetic precursors essential for rapid cell proliferation.[1][4] By catalyzing the conversion of pyruvate to oxaloacetate, PC provides an anaplerotic flux that sustains the metabolic demands of cancer cells.[1][4] Early research suggests that ZY-444's inhibition of PC disrupts these metabolic processes, leading to anti-cancer effects in various cancer types, including breast, prostate, and thyroid cancer.[5][6][7]

Mechanism of Action

ZY-444 exerts its anti-cancer effects through the targeted inhibition of pyruvate carboxylase, which in turn modulates critical signaling pathways involved in cancer progression and metastasis.

2.1. Inhibition of Pyruvate Carboxylase and Cancer Metabolism

ZY-444 binds to and inactivates PC, leading to a reduction in basal respiration and ATP production in cancer cells.[2] This metabolic disruption selectively affects cancer cells, which are often more reliant on PC activity for survival and proliferation compared to normal cells.[2]

2.2. Modulation of Wnt/β-catenin/Snail Signaling Pathway

In breast cancer models, inhibition of PC by ZY-444 has been shown to suppress the Wnt/β-catenin/Snail signaling pathway.[2][3] This leads to a decrease in the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway, and subsequent downregulation of mesenchymal biomarkers.[2][5]

2.3. Upregulation of TNFAIP3 and Inhibition of TNF Signaling Pathway

In prostate cancer, ZY-444 treatment leads to a significant elevation of Tumor Necrosis Factor, Alpha-Inducible Protein 3 (TNFAIP3).[6][8] TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating the protein levels of RIPK1, IKKα, p-IKBα, and NF-κB.[8] This inhibition of TNF signaling contributes to the suppression of cancer cell proliferation and metastasis.[8]

In Vitro Efficacy of ZY-444

The anti-cancer properties of ZY-444 have been evaluated in various cancer cell lines, demonstrating its ability to inhibit proliferation, migration, and invasion.

3.1. Quantitative Data on In Vitro Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| C4-2 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |

| 22RV1 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |

| PC3 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |

| DU145 | Prostate Cancer | Cell Viability | IC50 | 1.5 - 2.5 µmol/L | [8] |

| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | Inhibition | Significant Reduction | [1] |

| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | Inhibition | Significant Reduction | [1] |

| TPC-1 | Thyroid Cancer | Proliferation | IC50 | ~4 µM (for 50% reduction) | [7] |

| KTC-1 | Thyroid Cancer | Proliferation | IC50 | ~4 µM (for 50% reduction) | [7] |

3.2. Experimental Protocols for In Vitro Assays

3.2.1. Cell Viability and Proliferation Assay (Based on CCK-8 and Colony Formation)

-

Cell Seeding: Cancer cells (e.g., DU145, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of ZY-444 (e.g., 0-10 µM) for 48-72 hours.

-

CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.

-

Colony Formation Assay: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with ZY-444. After 10-14 days, colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

3.2.2. Wound Healing (Scratch) Assay

-

Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.

-

Scratch Creation: A sterile pipette tip is used to create a "scratch" in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then incubated with media containing ZY-444 at various concentrations.

-

Imaging: Images of the scratch are taken at 0 hours and at subsequent time points (e.g., 24, 48 hours) to monitor cell migration into the wound area. The area of the wound is measured to quantify cell migration.

3.2.3. Transwell Invasion Assay

-

Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing ZY-444. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

Incubation: The plate is incubated for 24-48 hours.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Efficacy of ZY-444

ZY-444 has demonstrated significant anti-tumor and anti-metastatic efficacy in preclinical animal models.

4.1. Quantitative Data on In Vivo Activity

| Cancer Type | Animal Model | Cell Line | Treatment | Key Findings | Reference |

| Prostate Cancer | NOD-scid mice | DU145 | 2.5 and 5 mg/kg/d (i.p.) | Significant inhibition of tumor growth. | [8] |

| Breast Cancer | Orthotopic mouse model | 4T1 | 5 mg/kg/d (i.p.) | Reduced primary tumor growth and lung metastasis. | [1] |

| Breast Cancer | Orthotopic mouse model | MDA-MB-231 | Not specified | Inhibited tumor initiation and progression. | [1] |

| Thyroid Cancer | BALB/c nude mice | TPC-1, KTC-1 | Not specified | Inhibited xenograft tumor growth. | [9] |

4.2. Experimental Protocols for In Vivo Studies

4.2.1. Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., NOD-scid or BALB/c nude mice), 4-6 weeks old, are used.

-

Cell Implantation: Cancer cells (e.g., 1 x 10^6 DU145 cells) are suspended in a solution like Matrigel and injected subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width^2)/2).

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. ZY-444 is administered intraperitoneally (i.p.) at the specified doses and schedule.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathway Visualizations

5.1. ZY-444's Effect on the Wnt/β-catenin/Snail Pathway

Caption: ZY-444 inhibits PC, preventing β-catenin nuclear translocation.

5.2. ZY-444's Effect on the TNF Signaling Pathway

Caption: ZY-444 upregulates TNFAIP3, inhibiting the TNF signaling pathway.

5.3. Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing ZY-444 efficacy in xenograft models.

Conclusion and Future Directions

The early research on ZY-444 demonstrates its potential as a targeted anti-cancer agent that functions by disrupting cancer metabolism. Its ability to selectively inhibit pyruvate carboxylase and modulate key signaling pathways like Wnt/β-catenin and TNF provides a strong rationale for its further development. The preclinical data from both in vitro and in vivo studies show promising efficacy in breast, prostate, and thyroid cancer models.

Future research should focus on a more comprehensive evaluation of ZY-444's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further studies are also warranted to explore its efficacy in a broader range of cancer types that exhibit a dependency on PC for their metabolic needs. Combination studies with other anti-cancer agents could also reveal synergistic effects and provide new avenues for therapeutic strategies.

References

- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DU145 Xenograft Model | Xenograft Services [xenograft.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure-Activity Relationship Studies of ZY-444

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ZY-444, a potent and selective inhibitor of pyruvate carboxylase (PC) with significant anti-cancer properties. This document details the current understanding of ZY-444's mechanism of action, its biological effects, and the experimental methodologies used for its evaluation.

Introduction to ZY-444

ZY-444, with the chemical name N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, is a small molecule inhibitor of pyruvate carboxylase (PC), a crucial enzyme in cellular metabolism.[1] PC plays a key role in anaplerosis, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[1] In many cancer cells, there is a heightened reliance on this metabolic pathway to support rapid proliferation and survival. ZY-444 has been identified as a promising anti-cancer agent due to its ability to selectively target and inhibit PC, leading to the suppression of tumor growth and metastasis.[1]

Mechanism of Action

ZY-444 exerts its anti-cancer effects primarily through the inhibition of pyruvate carboxylase. This inhibition disrupts the anaplerotic flux, leading to a reduction in the intermediates necessary for the TCA cycle. A significant downstream effect of PC inhibition by ZY-444 is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and is a key driver of cell proliferation, migration, and invasion. ZY-444 has been shown to prevent the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of ZY-444.

Structure-Activity Relationship (SAR) Studies

While a detailed quantitative SAR study comparing a large series of ZY-444 analogs is not publicly available, the initial discovery of ZY-444 involved the synthesis and screening of over 50 derivatives of a parent compound, WB-339B. This process led to the identification of ZY-444 as a potent and selective inhibitor.

Key Structural Features of ZY-444 for Biological Activity:

-

(N4-((5-(4-(benzyloxy)phenyl)thiophen-2-yl)methyl)) moiety: This large, hydrophobic portion of the molecule is likely crucial for binding to a specific pocket within the pyruvate carboxylase enzyme. The benzyloxy group may engage in important hydrophobic or aromatic interactions.

-

pyrimidine-2,4-diamine core: This central heterocyclic scaffold serves as a rigid framework to correctly orient the side chains for optimal interaction with the target protein. The amino groups can act as hydrogen bond donors and acceptors.

-

N2-isobutyl group: This alkyl substituent likely contributes to the overall lipophilicity of the molecule and may fit into a smaller hydrophobic pocket within the enzyme's active site.

Further SAR studies would be beneficial to systematically probe the importance of each of these structural elements. For instance, modification of the benzyloxy group, replacement of the thiophene ring with other heterocycles, and variation of the N2-alkyl substituent could provide valuable insights into the pharmacophore and lead to the development of even more potent and selective PC inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of ZY-444.

Table 1: In Vitro Cytotoxicity of ZY-444

| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |

| TPC-1 | Thyroid Papillary Carcinoma | 3.82 | 3.34 |

| KTC-1 | Thyroid Papillary Carcinoma | 3.79 | 3.69 |

Data extracted from MedChemExpress product information sheet.[2]

Table 2: In Vivo Efficacy of ZY-444

| Cancer Model | Animal Model | Dosage and Administration | Outcome |

| Orthotopic 4T1 and MDA-MB-231 | Breast Cancer Mouse Model | 2.5-5 mg/kg, i.p., daily or every 2 days for 26 days | Potent anti-tumor and anti-metastatic efficacy |

| DU145 Xenograft | Prostate Cancer Mouse Model | 2.5-5 mg/kg, i.p., daily for 24 days | Excellent anti-prostate cancer efficacy |

| TPC-1 and KTC-1 Xenograft | Thyroid Cancer Mouse Model | Daily for 12 days | Inhibitory effect on tumor growth |

Data extracted from MedChemExpress product information sheet.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of ZY-444.

Pyruvate Carboxylase Enzymatic Assay

This assay measures the enzymatic activity of PC by quantifying the conversion of pyruvate to oxaloacetate.

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

NaHCO3 (0.5 M)

-

MgCl2 (0.1 M)

-

Acetyl CoA (1 mM)

-

Pyruvate (0.1 M)

-

ATP (0.1 M)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Citrate Synthase

-

Purified Pyruvate Carboxylase enzyme

-

ZY-444 or other test compounds

Protocol:

-

Prepare a reaction cocktail containing Tris-HCl, NaHCO3, MgCl2, Acetyl CoA, DTNB, and Citrate Synthase in a UV-transparent cuvette.

-

Prepare a control cocktail identical to the reaction cocktail but lacking pyruvate.

-

Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding ATP and pyruvate to the reaction cocktail and ATP to the control cocktail.

-

Simultaneously, add the purified PC enzyme to both cuvettes.

-

To test inhibitors, pre-incubate the enzyme with ZY-444 for a specified time before adding it to the reaction mixture.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PC activity.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., TPC-1, KTC-1)

-

Complete cell culture medium

-

ZY-444

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ZY-444 and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

-

Cancer cell lines

-

Serum-free and serum-containing cell culture medium

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

ZY-444

-

24-well plates

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the transwell insert. If testing an inhibitor, include ZY-444 in the cell suspension.

-

Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the top of the membrane using a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

Experimental Workflow Diagram

Caption: Workflow for a transwell invasion assay.

Conclusion

ZY-444 is a promising anti-cancer agent that targets cellular metabolism through the inhibition of pyruvate carboxylase, leading to the suppression of the pro-oncogenic Wnt/β-catenin/Snail signaling pathway. While the initial discovery of ZY-444 involved the screening of a library of compounds, a detailed public structure-activity relationship study is needed to fully elucidate the pharmacophore and guide the design of next-generation PC inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation of ZY-444 and other molecules targeting this important metabolic enzyme. Further research into the SAR of this compound class holds the potential to deliver novel and effective therapies for a range of cancers.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of ZY-444

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on ZY-444, a small molecule inhibitor of pyruvate carboxylase. The information is compiled from published research, focusing on the compound's mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.

Pharmacodynamics: How ZY-444 Affects Cancer Cells

The pharmacodynamic profile of ZY-444 centers on its ability to selectively target cancer cell metabolism. ZY-444 binds to and inactivates the catalytic activity of pyruvate carboxylase (PC), a crucial mitochondrial enzyme that facilitates the conversion of pyruvate to oxaloacetate, thereby replenishing the tricarboxylic acid (TCA) cycle.[1][2][3] This inhibition of anaplerosis disrupts key signaling pathways that drive cancer progression.[1][2]

Mechanism of Action

The primary mechanism of action for ZY-444 is the inhibition of Pyruvate Carboxylase (PC).[1][2] This targeted disruption of a key metabolic enzyme leads to several downstream effects:

-

Suppression of the Wnt/β-catenin/Snail Signaling Pathway: PC inhibition by ZY-444 prevents the nuclear translocation of β-catenin.[1][4] This blockage disrupts the canonical Wnt signaling cascade, which is critical for cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[1][3]

-

Inhibition of the MAPK/ERK Signaling Pathway: In certain cancer cell types, such as thyroid cancer cells, ZY-444 has been shown to significantly inhibit the activation of the MAPK/ERK signaling pathway, reducing the expression of ERK1/2 and its phosphorylated form, p-ERK1/2.[4][5]

-

Reduction in Mitochondrial Respiration: By blocking a key enzyme in the TCA cycle, ZY-444 dose-dependently decreases basal respiration, spare respiratory capacity, and subsequent ATP production in breast cancer cells.[1][4]

In Vitro Efficacy

ZY-444 has demonstrated selective activity against various cancer cell lines while showing significantly less toxicity to normal cells.[1] Its effects include the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis.[4]

| Cell Line | Cancer Type | Assay Type | Result | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |

| 4T1 | Breast Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |

| DU145 | Prostate Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |

| PC3 | Prostate Cancer | Proliferation | Inhibition observed (0-10 µM, 48h) | [4] |

| MDA-MB-231, 4T1 | Breast Cancer | Migration/Invasion | Inhibition observed (0-10 µM, 48h) | [4] |

| TPC-1 | Thyroid Cancer | Proliferation (IC50) | 3.82 µM (48h), 3.34 µM (72h) | [4] |

| KTC-1 | Thyroid Cancer | Proliferation (IC50) | 3.79 µM (48h), 3.69 µM (72h) | [4] |

| MDA-MB-231, MCF7, 4T1 | Breast Cancer | Apoptosis | Significant induction observed (0-20 µM, 24h) | [4] |

Preclinical In Vivo Efficacy

The anti-tumor effects of ZY-444 have been evaluated in a spontaneous mouse model of breast cancer, demonstrating potent efficacy in reducing tumor growth and metastasis.[1]

| Animal Model | Cancer Type | Treatment Protocol | Key Outcomes | Reference |

| Orthotopic 4T1 Mouse Model | Breast Cancer | 5 mg/kg ZY-444 | - Significantly reduced primary tumor burden, more potent than paclitaxel.- Lowered incidence of lung metastasis (25% vs. control).- No evident body weight loss observed. | [1] |

Pharmacokinetics

Based on publicly available research, detailed quantitative pharmacokinetic (PK) data for ZY-444, including parameters such as Cmax, Tmax, AUC, bioavailability, and plasma half-life, have not been published. Preclinical research has focused primarily on the compound's pharmacodynamic effects and in vivo efficacy.[1][3][6]

A typical preclinical PK study in an animal model would follow the workflow illustrated below to determine these crucial parameters.

References

- 1. Hypoxia-mediated suppression of pyruvate carboxylase drives tumor microenvironment immunosuppression | bioRxiv [biorxiv.org]

- 2. LINC00092 Modulates Oxidative Stress and Glycolysis of Breast Cancer Cells via Pyruvate Carboxylase-Mediated AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]

In Vitro Oncology Profile of ZY-444: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Introduction

ZY-444, chemically identified as (N4-((5-(4-(benzyloxy)phenyl)-2-thiophenyl)methyl)-N2-isobutyl-2,4-pyrimidinediamine), is a novel small molecule inhibitor demonstrating significant anti-cancer properties across various preclinical models.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of ZY-444 on cancer cell lines, focusing on its impact on cell viability, apoptosis, and migration. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and development. ZY-444 has shown a promising degree of selectivity for cancer cells over normal cells, marking it as a compound of interest for targeted cancer therapy.[1]

Mechanism of Action

ZY-444 exhibits its anti-neoplastic effects through at least two distinct, context-dependent mechanisms:

-

Inhibition of Pyruvate Carboxylase in Breast Cancer: In breast cancer cells, ZY-444 directly binds to and inactivates pyruvate carboxylase (PC), a critical anaplerotic enzyme that replenishes intermediates in the tricarboxylic acid (TCA) cycle. This metabolic disruption leads to the suppression of the Wnt/β-catenin/Snail signaling pathway, a key cascade in cancer progression and metastasis.[1][3]

-

Upregulation of TNFAIP3 in Prostate Cancer: In prostate cancer cells, ZY-444 upregulates the expression of TNF Alpha Induced Protein 3 (TNFAIP3). TNFAIP3, in turn, inhibits the TNF signaling pathway by downregulating key proteins such as RIPK1, IKKα, p-IKBα, and NF-κB. This cascade ultimately suppresses cancer cell growth and metastasis and promotes apoptosis.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of ZY-444 on various cancer cell lines as reported in key studies.

Table 1: Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) was determined to assess the potency of ZY-444 in inhibiting cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| C4-2 | Prostate Cancer | ~2.5 | MTS Assay |

| 22RV1 | Prostate Cancer | ~1.5 | MTS Assay |

| PC3 | Prostate Cancer | ~2.0 | MTS Assay |

| DU145 | Prostate Cancer | ~2.0 | MTS Assay |

| MDA-MB-231 | Breast Cancer | Not explicitly stated | MTS Assay |

| 4T1 | Breast Cancer | Not explicitly stated | MTS Assay |

| ES-2 | Ovarian Cancer | Sensitive to ZY-444 | MTS Assay |

| SKOV3 | Ovarian Cancer | Sensitive to ZY-444 | MTS Assay |

| A2780 | Ovarian Cancer | Sensitive to ZY-444 | MTS Assay |

Note: For prostate cancer cell lines, IC50 values are approximated from graphical data presented in Han et al., 2023.[2] For breast and ovarian cancer lines, specific IC50 values were not provided, but potent inhibition was reported at concentrations of 5 µM.[1]

Table 2: Apoptosis Induction

Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry.

| Cell Line | ZY-444 Conc. (µM) | % Apoptotic Cells (Early + Late) |

| DU145 | 0 (Control) | ~5% |

| 1.25 | ~15% | |

| 2.5 | ~25% | |

| 5 | ~40% | |

| 22RV1 | 0 (Control) | ~4% |

| 1.25 | ~12% | |

| 2.5 | ~20% | |

| 5 | ~35% |

Note: Percentages are approximated from representative flow cytometry plots in Han et al., 2023.[2] Data demonstrates a clear dose-dependent increase in apoptosis.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by ZY-444 and a typical experimental workflow are provided below using Graphviz.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies reported in the primary literature on ZY-444.[1][2]

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 value of ZY-444.

-

Cell Plating: Seed cancer cells (e.g., DU145, PC3, MDA-MB-231) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of ZY-444 in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of ZY-444 (e.g., 0, 0.625, 1.25, 2.5, 5, 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by ZY-444.

-

Cell Plating and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with various concentrations of ZY-444 (e.g., 0, 1.25, 2.5, 5 µM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the supernatant, and centrifuged at 1,500 rpm for 5 minutes.

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of ZY-444 on the collective migration of a cell monolayer.

-

Cell Plating: Grow cells to 100% confluency in 6-well plates.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. Replace the medium with a low-serum medium containing the desired concentration of ZY-444 or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

-

Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed approximately 5 x 10^4 cells into the upper chamber of the Transwell insert.

-

Treatment: Add the serum-free medium containing different concentrations of ZY-444 to the upper chamber with the cells.

-

Chemoattractant: Fill the lower chamber with complete medium containing 10% FBS as a chemoattractant.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol and stain with crystal violet.

-

Analysis: Count the number of stained, invaded cells in several microscopic fields. Quantify the results and compare them to the vehicle control.

Protein Analysis (Western Blotting)

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by ZY-444.

-

Cell Lysis: Treat cells with ZY-444 as required. Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against PC, β-catenin, Snail, TNFAIP3, p-IKBα, NF-κB, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for quantification.

References

- 1. Pyruvate carboxylase and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Technical Guide: ZY-444 and its Role in the Wnt/β-catenin Signaling Pathway

Disclaimer: The compound "ZY-444" is a placeholder name for the purpose of this technical guide. All data and methodologies presented herein are based on two well-characterized inhibitors of the Wnt/β-catenin signaling pathway: XAV939 and IWP-2 . This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial and highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer. In the absence of a Wnt ligand, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it associates with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, which drive cell proliferation.

Given its central role in oncogenesis, the Wnt/β-catenin pathway presents a compelling target for therapeutic intervention. Small molecule inhibitors that can modulate this pathway at various nodes are of significant interest in drug discovery and development.

Overview of ZY-444 Analogs: XAV939 and IWP-2

This guide details the mechanisms and properties of two distinct classes of Wnt/β-catenin pathway inhibitors, represented here as analogs of "ZY-444".

-

ZY-444a (XAV939 Analog): A potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes that belong to the poly(ADP-ribose) polymerase (PARP) family.

-

ZY-444b (IWP-2 Analog): A powerful inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands.

Mechanism of Action

ZY-444a (XAV939 Analog) - Tankyrase Inhibition

ZY-444a exerts its inhibitory effect on the Wnt/β-catenin pathway by targeting Tankyrase 1 and 2. Tankyrases PARsylate (poly-ADP-ribosylate) the scaffold protein Axin, marking it for ubiquitination and proteasomal degradation. By inhibiting TNKS1 and TNKS2, ZY-444a prevents Axin degradation, leading to the stabilization and increased cellular levels of Axin.[1][2][3][4] This enhances the assembly and activity of the β-catenin destruction complex, thereby promoting the phosphorylation and subsequent degradation of β-catenin.[4][5][6] The ultimate result is a decrease in nuclear β-catenin and a reduction in the transcription of Wnt target genes.[7]

ZY-444b (IWP-2 Analog) - Porcupine Inhibition

ZY-444b acts upstream in the Wnt signaling pathway by inhibiting Porcupine (PORCN). PORCN is an enzyme that mediates the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity.[8][9][10][11] By blocking PORCN, ZY-444b prevents Wnt proteins from being secreted from the cell, thereby inhibiting both autocrine and paracrine Wnt signaling.[12][13] This leads to a lack of Wnt ligand binding to FZD receptors, keeping the destruction complex active and β-catenin levels low.

Quantitative Data

The following tables summarize the in vitro potency of ZY-444 analogs against their respective targets and their effects on various cancer cell lines.

Table 1: In Vitro Potency of ZY-444 Analogs

| Compound ID | Target | Assay Type | IC50 | Reference(s) |

| ZY-444a (XAV939) | Tankyrase 1 (TNKS1) | Enzyme Assay | 11 nM | [2][3] |

| Tankyrase 2 (TNKS2) | Enzyme Assay | 4 nM | [1][3] | |

| ZY-444b (IWP-2) | Porcupine (PORCN) | Wnt Processing/Secretion | 27 nM | [10][11][12] |

| CK1δ (M82F mutant) | Kinase Assay | 40 nM | [12] |

Table 2: Anti-proliferative Activity (EC50) of ZY-444b (IWP-2 Analog)

| Cell Line | Cancer Type | EC50 (µM) | Reference(s) |

| A818-6 | Pancreatic | 8.96 | [12] |

| MiaPaCa2 | Pancreatic | 1.90 | [12] |

| Panc-1 | Pancreatic | 2.33 | [12] |

| Panc-89 | Pancreatic | 3.86 | [12] |

| HT29 | Colorectal | 4.67 | [12] |

| SW620 | Colorectal | 1.90 | [12] |

| Capan-2 | Pancreatic | 2.05 | [12] |

| HEK293 | Embryonic Kidney | 2.76 | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for β-catenin and Axin Levels

This protocol is designed to assess the protein levels of β-catenin and Axin in cells treated with ZY-444a (XAV939 analog).

-

Cell Culture and Treatment: Plate cells (e.g., SW480, A549) and allow them to adhere overnight. Treat cells with various concentrations of ZY-444a (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin (1:1000), Axin (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) at a 1:2000 dilution for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to the loading control.[9][14]

Wnt/β-catenin Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Plating and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing ZY-444a or ZY-444b at desired concentrations. In parallel, treat cells with a Wnt agonist (e.g., Wnt3a conditioned medium or LiCl) to activate the pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Cell Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system. Measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the agonist-treated control.[1][8][10][11][12]

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of ZY-444 analogs for a specified period (e.g., 48, 72, or 96 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.

Conclusion

The Wnt/β-catenin signaling pathway remains a critical target in oncology and other disease areas. The "ZY-444" analogs, represented by the Tankyrase inhibitor XAV939 and the Porcupine inhibitor IWP-2, demonstrate two effective and distinct strategies for downregulating this pathway. XAV939 acts intracellularly to stabilize the β-catenin destruction complex, while IWP-2 acts at the level of ligand secretion, preventing pathway activation. The data and protocols presented in this guide provide a comprehensive resource for researchers working to characterize these and other novel inhibitors of Wnt/β-catenin signaling.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology [awsprod-cellsignal.com]

- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Wnt Reporter Activity Assay [bio-protocol.org]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Cell viability [bio-protocol.org]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

ZY-444: A Targeted Approach to Cancer Therapy Through Selective Inhibition of Pyruvate Carboxylase

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ZY-444, a novel small molecule inhibitor of pyruvate carboxylase (PC). It details the compound's selective anti-cancer properties, mechanism of action, and supporting preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.

Introduction

Cancer cells exhibit distinct metabolic reprogramming to support their rapid proliferation and survival. One key enzyme in this altered metabolism is pyruvate carboxylase (PC), which plays a crucial role in anaplerosis by replenishing tricarboxylic acid (TCA) cycle intermediates. The expression of PC is often elevated in various cancers compared to normal tissues, making it an attractive target for therapeutic intervention. ZY-444 is a potent and selective inhibitor of PC, demonstrating significant anti-tumor efficacy in preclinical models.[1][2] This document summarizes the key findings related to ZY-444's selectivity for cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy and selectivity of ZY-444.

Table 1: In Vitro Efficacy of ZY-444 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Time (h) | Key Findings | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |

| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |

| DU145 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |

| PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 | 48 | Inhibition of proliferation, migration, and invasion | [3] |

| TPC-1 | Thyroid Cancer | Proliferation | Not specified | 24-72 | Halved proliferation ability | [3] |

| KTC-1 | Thyroid Cancer | Proliferation | Not specified | 24-72 | Halved proliferation ability | [3] |

| MDA-MB-231 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |

| MCF7 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |

| 4T1 | Breast Cancer | Apoptosis | 0-20 | 24 | Significant induction of apoptosis | [3] |

| MDA-MB-231 | Breast Cancer | Respiration | 2-18 | 5 | Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production | [3] |

Table 2: IC50 Values of ZY-444 in Thyroid Cancer Cell Lines

| Cell Line | 48h IC50 (µM) | 72h IC50 (µM) | Reference |

| TPC-1 | 3.82 | 3.34 | [3] |

| KTC-1 | 3.79 | 3.69 | [3] |

Table 3: In Vivo Efficacy of ZY-444

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Orthotopic 4T1 mouse model | Breast Cancer | 5 mg/kg ZY-444 | Significantly reduced primary tumor growth and lung metastatic nodules compared to paclitaxel. No evident weight loss. | [1] |

Mechanism of Action: Targeting the Wnt/β-catenin/Snail Signaling Pathway

ZY-444 exerts its anti-cancer effects by targeting pyruvate carboxylase, a key enzyme in cancer cell metabolism.[1][2] Inhibition of PC by ZY-444 leads to the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][3] This is achieved by preventing the nuclear translocation of β-catenin.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, promoting the expression of genes involved in proliferation, migration, and invasion. By blocking this pathway, ZY-444 effectively inhibits these key cancer-promoting processes.

Caption: ZY-444 inhibits PC, disrupting cancer metabolism and the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the effect of ZY-444 on the viability and proliferation of cancer cells versus normal cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1, MCF10A) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ZY-444 (e.g., 0-10 µM) or a vehicle control.

-

Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader. Alternatively, use the MTT assay and measure absorbance.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Wound Healing (Migration) Assay

Objective: To assess the effect of ZY-444 on cancer cell migration.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in 6-well plates and grow them to confluency.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of ZY-444 or a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Transwell Invasion Assay

Objective: To evaluate the effect of ZY-444 on the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., Corning® BioCoat™ Matrigel® Invasion Chambers) in serum-free medium.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, 4T1) in the upper chamber in serum-free medium containing ZY-444 or a vehicle control.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell invasion through the Matrigel matrix.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Data Analysis: Count the number of stained, invaded cells in several microscopic fields. Express the results as the average number of invaded cells per field.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of ZY-444 on the expression and localization of proteins in the Wnt/β-catenin/Snail pathway.

Protocol:

-

Cell Lysis: Treat cells with ZY-444 for the desired time, then lyse the cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., β-catenin, Snail, PC) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Experimental workflow for investigating the selectivity of ZY-444.

Conclusion

ZY-444 demonstrates significant and selective anti-cancer activity both in vitro and in vivo. Its mechanism of action, centered on the inhibition of pyruvate carboxylase and the subsequent suppression of the Wnt/β-catenin/Snail signaling pathway, provides a strong rationale for its development as a targeted cancer therapeutic. The higher expression of PC in cancer cells compared to normal cells underpins the observed selectivity, offering a promising therapeutic window.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ZY-444 in various cancer types.

References

Methodological & Application

Application Notes and Protocols for ZY-444 In Vivo Studies

Introduction

ZY-444 is a novel small molecule compound that has demonstrated significant anti-cancer activity in preclinical studies.[1][2] It functions as an inhibitor of pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle, thereby disrupting cancer cell metabolism.[2][3] ZY-444 has been shown to suppress cancer cell proliferation, migration, and invasion, and induce apoptosis.[4] Its mechanism of action involves the modulation of key signaling pathways, including the Wnt/β-catenin/Snail and TNF signaling pathways.[1][3] These application notes provide a summary of in vivo experimental data and detailed protocols for utilizing ZY-444 in preclinical cancer research.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving ZY-444.

Table 1: In Vivo Efficacy of ZY-444 in a Prostate Cancer Xenograft Model

| Parameter | Control | ZY-444 (2.5 mg/kg/d) | ZY-444 (5 mg/kg/d) | Paclitaxel (5 mg/kg/d) |

| Tumor Growth Inhibition | - | Significant | More significant | Significant |

| Apoptosis (Cleaved Caspase-3) | Baseline | Increased | Significantly Increased | Not Reported |

| Body Weight | No significant change | No significant change | No significant change | Not Reported |

Data derived from a study using DU145 prostate cancer cells in NOD-scid mice.[1]

Table 2: In Vivo Efficacy of ZY-444 in a Breast Cancer Orthotopic Model

| Parameter | Control | ZY-444 (5 mg/kg) | Paclitaxel |

| Primary Tumor Growth | - | Significantly Reduced | Reduced |

| Lung Metastasis (Incidence) | High | 25% (2 out of 8 mice) | Higher than ZY-444 |

| Lung Metastatic Nodules | High | Significantly Lower | Higher than ZY-444 |

| Body Weight | No evident weight loss | No evident weight loss | No evident weight loss |

Data from a study using 4T1 breast cancer cells in an orthotopic mouse model.[2]

Experimental Protocols

Prostate Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo anti-tumor activity of ZY-444 in a prostate cancer xenograft model.[1]

a. Cell Culture and Animal Model:

-

Human prostate cancer cells (e.g., DU145) are cultured in appropriate media.

-

Male NOD-scid mice (4-6 weeks old) are used for tumor implantation.

b. Tumor Implantation:

-

DU145 cells are harvested and resuspended in a suitable medium (e.g., PBS).

-

A suspension of 1 x 10^6 cells is subcutaneously injected into the flank of each mouse.

c. Treatment Regimen:

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

ZY-444 Treatment Groups: Administer ZY-444 intraperitoneally at doses of 2.5 mg/kg/day and 5 mg/kg/day.

-

Positive Control Group: Administer Paclitaxel at 5 mg/kg/day.

-

Control Group: Administer the vehicle control (e.g., DMSO).

-

Treatment is carried out for a specified period (e.g., 21 days).

d. Data Collection and Analysis:

-

Tumor volume is measured three times per week using calipers (Volume = 0.5 x length x width²).

-

Body weight is monitored regularly to assess toxicity.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for cleaved caspase-3 to assess apoptosis).

Breast Cancer Orthotopic Model

This protocol describes the evaluation of ZY-444's effect on primary tumor growth and metastasis in a breast cancer orthotopic model.[2]

a. Cell Line and Animal Model:

-

Murine breast cancer cells (e.g., 4T1) are used.

-

Female BALB/c mice (6-8 weeks old) are used for orthotopic implantation.

b. Orthotopic Implantation:

-

4T1 cells are injected into the mammary fat pad of the mice.

c. Treatment Protocol:

-

Following tumor establishment, mice are randomized into different groups.

-

ZY-444 Treatment Group: Administer ZY-444 at a dose of 5 mg/kg.

-

Positive Control Group: Administer Paclitaxel.

-

Control Group: Administer the vehicle control.

-

Treatment is administered as per the study design.

d. Monitoring and Endpoints:

-

Primary tumor growth is monitored using methods such as caliper measurements or bioluminescent imaging if using luciferase-expressing cells.[2]

-

Metastasis to distant organs, particularly the lungs, is a key endpoint. This can be assessed by:

-

Body weight is monitored throughout the experiment.

Signaling Pathways and Experimental Workflow

Signaling Pathways

ZY-444 has been shown to modulate the Wnt/β-catenin/Snail and TNF signaling pathways.

Caption: ZY-444 inhibits Pyruvate Carboxylase (PC), which in turn suppresses the Wnt/β-catenin/Snail signaling pathway to reduce metastasis.

Caption: ZY-444 upregulates TNFAIP3, which inhibits the TNF signaling pathway, leading to reduced cell proliferation and migration, and increased apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of ZY-444.

Caption: A generalized workflow for in vivo evaluation of ZY-444, from cell culture to data analysis.

References

- 1. ZY-444 inhibits the growth and metastasis of prostate cancer by targeting TNFAIP3 through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ZY-444 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZY-444, a potent and selective small-molecule inhibitor of pyruvate carboxylase (PC), in various cell culture assays. ZY-444 has demonstrated significant anti-cancer properties by targeting cancer cell metabolism and suppressing key signaling pathways involved in tumor progression.[1][2][3][4]

Mechanism of Action

ZY-444 functions as an anti-cancer agent by binding to and inactivating pyruvate carboxylase (PC), a critical enzyme in the tricarboxylic acid (TCA) cycle responsible for anaplerosis.[2][3][4] By inhibiting PC, ZY-444 disrupts cancer cell metabolism, leading to the suppression of proliferation, migration, and invasion, as well as the induction of apoptosis.[1] A key downstream effect of PC inhibition by ZY-444 is the suppression of the Wnt/β-catenin/Snail signaling pathway.[1][2][3][4] This is achieved by preventing the nuclear translocation of β-catenin.[1] ZY-444 has shown efficacy against various cancer types, including breast, lung, prostate, and thyroid cancer.[1]

Data Presentation

In Vitro Efficacy of ZY-444 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect |

| MDA-MB-231 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |

| 4T1 | Breast Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |

| MCF7 | Breast Cancer | Apoptosis | 0-20 µM | 24 h | Significant Induction[1] |

| DU145 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |

| PC3 | Prostate Cancer | Proliferation, Migration, Invasion | 0-10 µM | 48 h | Inhibition[1] |

| 22RV1 | Prostate Cancer | Proliferation | 0-5 µM | 48 h | Inhibition |

| C4-2 | Prostate Cancer | Proliferation | 0-5 µM | 48 h | Inhibition |

| TPC-1 | Thyroid Cancer | Proliferation | 3.82 µM (IC50) | 48 h | Inhibition[1] |

| TPC-1 | Thyroid Cancer | Proliferation | 3.34 µM (IC50) | 72 h | Inhibition[1] |

| KTC-1 | Thyroid Cancer | Proliferation | 3.79 µM (IC50) | 48 h | Inhibition[1] |

| KTC-1 | Thyroid Cancer | Proliferation | 3.69 µM (IC50) | 72 h | Inhibition[1] |

| ES-2 | Ovarian Cancer | Proliferation, Migration | Not specified | Not specified | Sensitive to ZY-444[1] |

| SKOV3 | Ovarian Cancer | Proliferation | Not specified | Not specified | Sensitive to ZY-444[1] |

| A2780 | Ovarian Cancer | Proliferation | Not specified | Not specified | Sensitive to ZY-444[1] |

In Vivo Efficacy of ZY-444

| Cancer Model | Treatment | Effect |

| 4T1 orthotopic mouse model | 5 mg/kg ZY-444 | Significantly reduced primary tumor growth and lung metastasis[1] |

| MDA-MB-231 orthotopic mouse model | Not specified | Inhibited tumor initiation and progression[1] |

| Prostate cancer xenograft | Not specified | Suppressed tumor growth |

Experimental Protocols

Cell Proliferation Assays

A. CCK-8/MTT Assay

This protocol is for determining the effect of ZY-444 on cancer cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC3, TPC-1)

-

Complete cell culture medium

-

ZY-444 (dissolved in DMSO to create a stock solution)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of ZY-444 in complete culture medium. A typical concentration range is 0-20 µM. Include a vehicle control (DMSO) at the same concentration as the highest ZY-444 treatment.

-

Replace the medium in the wells with the medium containing different concentrations of ZY-444.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by solubilization of formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

B. Colony Formation Assay

This assay assesses the long-term effect of ZY-444 on the proliferative capacity of single cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

ZY-444

-

6-well plates

-

Crystal violet staining solution

-

-

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Allow cells to attach overnight, then treat with various concentrations of ZY-444 (e.g., 0, 1.25, 2.5, 5 µM) for 7-14 days, replacing the medium with fresh ZY-444-containing medium every 2-3 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying ZY-444-induced apoptosis using flow cytometry.

-

Materials:

-

Cancer cell lines (e.g., MCF7, DU145)

-

Complete cell culture medium

-

ZY-444

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with ZY-444 (e.g., 0-20 µM) for 24 or 48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Migration and Invasion Assays

A. Wound Healing (Scratch) Assay

This assay qualitatively assesses the effect of ZY-444 on cell migration.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, 4T1)

-

Complete cell culture medium

-

ZY-444

-

6-well plates

-

Sterile 200 µL pipette tip

-

-

Procedure:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of ZY-444.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

-

B. Transwell Invasion Assay

This assay quantitatively measures the invasive potential of cancer cells in response to ZY-444.

-

Materials:

-

Cancer cell lines

-

Serum-free medium

-

Complete cell culture medium (as a chemoattractant)

-

ZY-444

-

Transwell inserts with 8 µm pores, coated with Matrigel

-

24-well plates

-

Crystal violet staining solution

-

-

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Resuspend cells in serum-free medium containing different concentrations of ZY-444.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Western Blot Analysis of the Wnt/β-catenin Pathway

This protocol is for examining the effect of ZY-444 on the expression of key proteins in the Wnt/β-catenin pathway.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

ZY-444

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-β-catenin, anti-Snail, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Treat cells with ZY-444 (e.g., 0-10 µM) for 24 hours.

-

For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system. Lamin B1 and β-actin are used as loading controls for nuclear and total/cytoplasmic fractions, respectively.

-

Mandatory Visualization

Caption: Mechanism of action of ZY-444 in cancer cells.

Caption: General experimental workflow for evaluating ZY-444.

References

- 1. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Pyruvate Carboxylase by a Small Molecule Suppresses Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of ZY-444 in Cancer Research: A Focus on Pyruvate Carboxylase Inhibition

Currently, there is no direct published research specifically detailing the application of ZY-444 in non-small-cell lung cancer (NSCLC). The available scientific literature primarily focuses on the efficacy of ZY-444 in the context of breast cancer. However, the mechanism of action of ZY-444, which involves the inhibition of pyruvate carboxylase (PC), suggests its potential as a therapeutic agent for other cancers, including NSCLC, where PC is highly expressed.[1]

This document provides an overview of ZY-444's established effects in breast cancer research and discusses the rationale for its potential application in NSCLC, based on the known role of its target, pyruvate carboxylase.

Mechanism of Action of ZY-444

ZY-444 is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle that plays a crucial role in cancer cell metabolism.[2][3] By binding to and inactivating PC, ZY-444 disrupts the anaplerotic replenishment of the TCA cycle, which is essential for the rapid proliferation and survival of cancer cells.[2][3] This inhibition of PC leads to a reduction in mitochondrial respiration and ATP production, selectively in cancer cells that exhibit higher PC expression compared to normal cells.[1]

ZY-444 in Breast Cancer Research

In preclinical breast cancer models, ZY-444 has demonstrated significant anti-tumor and anti-metastatic effects.[1][2] It has been shown to suppress breast cancer growth and metastasis by inhibiting the Wnt/β-catenin/Snail signaling pathway.[2][3] Treatment with ZY-444 in mouse models of breast cancer resulted in reduced primary tumor growth and a significant decrease in lung metastases.[1]

Potential Application in Non-Small-Cell Lung Cancer (NSCLC)

The rationale for exploring ZY-444 in NSCLC stems from the observation that pyruvate carboxylase is highly expressed in NSCLC patient tissues compared to non-cancerous lung tissue.[1] This elevated expression of PC in NSCLC suggests that, similar to breast cancer, NSCLC cells may be dependent on PC for their metabolic needs. Therefore, inhibiting PC with ZY-444 could be a viable therapeutic strategy for NSCLC.